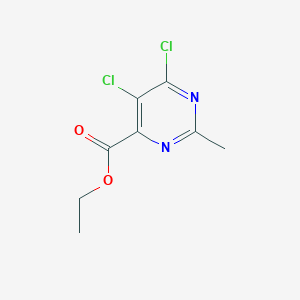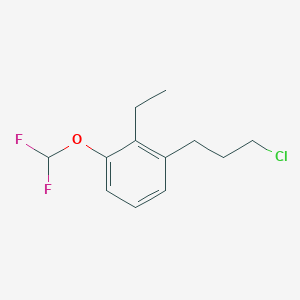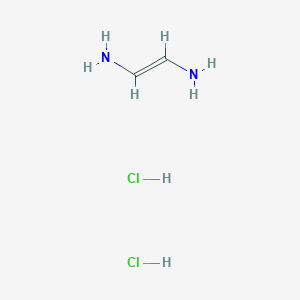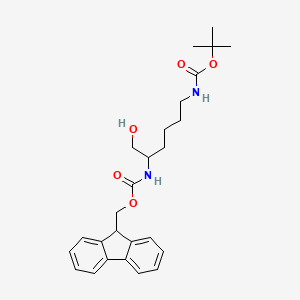
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a ketone group
Métodos De Preparación
The synthesis of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylthiophenol and 3-bromopropan-2-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the bromopropanone.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction is typically conducted at elevated temperatures to accelerate the process.
Análisis De Reacciones Químicas
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, depending on its specific derivatives and modifications.
Comparación Con Compuestos Similares
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one can be compared with similar compounds such as:
1-(3,4-Dimethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Positional isomer with the bromine atom on a different carbon, affecting its chemical behavior.
1-(3,4-Bis(methylthio)phenyl)-3-iodopropan-2-one:
Propiedades
Fórmula molecular |
C11H13BrOS2 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
1-[3,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 |
Clave InChI |
ODQNKFASNOXSOL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)CC(=O)CBr)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)

![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)



